molecular formula C14H16O2 B8794839 2-(2-Oxo-2-phenylethyl)cyclohexanone CAS No. 33553-23-0

2-(2-Oxo-2-phenylethyl)cyclohexanone

Cat. No. B8794839
CAS RN: 33553-23-0
M. Wt: 216.27 g/mol
InChI Key: AIZCLPNQLZSCJC-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-phenylethyl)cyclohexanone is a useful research compound. Its molecular formula is C14H16O2 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Oxo-2-phenylethyl)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Oxo-2-phenylethyl)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

33553-23-0

Product Name

2-(2-Oxo-2-phenylethyl)cyclohexanone

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-phenacylcyclohexan-1-one

InChI

InChI=1S/C14H16O2/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2

InChI Key

AIZCLPNQLZSCJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 60.9 g (0.31 mole) of phenacyl bromide in 150 ml. of toluene was added dropwise with stirring to a refluxing solution of 46.6 g. of 1-pyrrolidino-1-cyclohexene in 150 ml. of toluene. The mixture was heated under reflux for 2 hours, diluted with 150 ml. of water, refluxed for 3 hours and cooled. The layers were separated, and the aqueous phase was extracted with ether. The organic solution was dried and concentrated to an oil. Distillation gave 42.1 g. (64%) of orange liquid, b.p. 135°-141° (0.05 mm.), which solidified. Recrystallization from ether-petroleum ether gave tan crystals, m.p. 44°-45°.
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Synthesis routes and methods II

Procedure details

A solution of 60.9 g (0.31 mole) of phenacyl bromide in 150 ml. of toluene is added dropwise with stirring to a refluxing solution of 46.6 g of 1-pyrrolidino-1-cyclohexene in 150 ml. of toluene. The mixture is heated under reflux for 2 hours, diluted with 150 ml. of water, refluxed for 3 hours and cooled. The layers are separated and the aqueous phase is extracted with ether. The organic solution is dried and concentrated to an oil. The oil is distilled to give an orange liquid which solidifies. The resulting solid is recrystallized from an ether petroleum mixture to give 2-phenacylcyclohexanone as tan crystals, m.p. 44°-45° C.
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60.9 g
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46.6 g
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Synthesis routes and methods III

Procedure details

To a 250-mL round-bottomed flask containing 2.4 mL of 1-cyclohex-1-en-1-ylpyrrolidine was added 20 mL anhydrous NMP followed by NaI (0.645 g), under nitrogen. The flask was fitted with an addition funnel containing 2-bromo-1-phenylethanone (4.12 g) dissolved in 35 mL anhydrous NMP, which was dropped into the enamine solution over 60 min. This solution was stirred at ambient temperature for 10 h, then 90 mL of water was added to the solution and it was stirred for another 11 hours, under nitrogen. The solution was then extracted twice with ethyl acetate and water, the organic layers combined and further washed with water (3×), dried over sodium sulphate, filtered and evaporated to give a yellow oil. The oil was purified by Flash chromatography using a gradient cyclohexane:EtOAc (9:1). The product 2-(2-oxo-2-phenylethyl)cyclohexanone was used directly for the next reaction. (4.1 g, 91% yield, 98% purity by HPLC). MS(ESI+): 217.4; MS(ESI−): 215.6.
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2.4 mL
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0.645 g
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4.12 g
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90 mL
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35 mL
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